2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
Description
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H12Cl2N2O2 and a molecular weight of 347.2 g/mol. This compound is part of the quinoline family, which is known for its significant biological and pharmaceutical activities . The quinoline framework is frequently found in bioactive natural products, pharmaceuticals, materials, and agrochemicals .
Properties
IUPAC Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWNIWYRAIFEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated quinoline derivative with a suitable boronic acid or ester .
Chemical Reactions Analysis
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular halogens, acyl halides, and N-halosuccinimides . For example, the iron-catalyzed chlorination or bromination of quinoline at the C5 position using sodium halides at room temperature is an efficient method for halogenation .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline can demonstrate Minimum Inhibitory Concentration (MIC) values as low as mg/mL against various bacterial strains.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 |
| Similar Quinoline Derivative | Escherichia coli |
The compound's efficacy against pathogens highlights its potential as a therapeutic agent in treating infections.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound. The compound has shown cytotoxic effects on various cancer cell lines with IC50 values around 20 nM for both MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 20 |
| KB-V1 | 20 |
This indicates that the compound may effectively inhibit cancer cell proliferation.
Case Studies
A recent study evaluated the efficacy of this compound in xenograft models. The results indicated significant suppression of tumor growth, demonstrating its potential in cancer therapy:
- Inhibition of Tumor Growth : The compound effectively targeted pathways involved in cell proliferation and apoptosis regulation, leading to reduced tumor size in treated models.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, the iron-catalyzed halogenation of quinoline derivatives at the C5 position is believed to proceed through a single electron transfer mechanism . The specific molecular targets and pathways involved in the biological activity of this compound can vary depending on its specific application and the nature of the target molecules .
Comparison with Similar Compounds
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be compared with other similar compounds, such as other halogenated quinoline derivatives . These compounds share a common quinoline framework but differ in the nature and position of the substituents on the quinoline ring . For example, compounds like 8-aminoquinoline and its derivatives have been extensively studied for their biological activities and synthetic applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Biological Activity
2,4-Dichloro-N-(6-methoxyquinolin-8-yl)benzamide is a compound belonging to the quinoline family, known for its diverse biological and pharmaceutical activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline moiety that is often associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanism involves:
- Halogenation Reactions : The compound undergoes iron-catalyzed halogenation at the C5 position of the quinoline ring, which is facilitated through a single electron transfer mechanism.
- Target Interaction : It interacts with various enzymes and receptors that are implicated in disease pathways, potentially leading to inhibition of tumor growth and modulation of inflammatory responses .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of quinoline can demonstrate MIC values as low as mg/mL against various bacterial strains .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 |
| Similar Quinoline Derivative | Escherichia coli |
Anticancer Activity
The compound has shown potential in anticancer applications:
- Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines demonstrated IC50 values around 20 nM, indicating potent cytotoxic effects .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 20 |
| KB-V1 | 20 |
Case Studies
A recent study evaluated the efficacy of this compound in inhibiting specific cancer pathways. The results indicated that:
- Inhibition of Tumor Growth : The compound significantly suppressed tumor growth in xenograft models by targeting pathways involved in cell proliferation and apoptosis regulation .
Comparative Analysis
When compared to other halogenated quinoline derivatives, this compound exhibits unique advantages:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | High | High |
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide, and how can reaction yields be optimized?
The synthesis of benzamide derivatives typically involves alkylation of a primary amine followed by acylation with a benzoyl chloride. For example, 2,4-dichloro-N-(4-chlorophenyl)benzamide derivatives are synthesized via alkylation of 4-chloroaniline with substituted alcohols (e.g., 2-N-Boc-aminopropanol), followed by acylation with 2,4-dichlorobenzoyl chloride. Purification methods include HCl-mediated deprotection and silica gel chromatography . Optimization Parameters :
| Variable | Range/Approach | Yield Impact |
|---|---|---|
| Reaction temperature | 0–60°C (ambient for acylation) | Higher yields at 40°C |
| Catalysts | DMAP (for acylation) | 10–20% increase |
| Solvent polarity | Dichloromethane (alkylation) | Improved selectivity |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- 1H NMR : Confirm regioselectivity of substitution (e.g., integration ratios for methoxyquinolinyl protons vs. dichlorobenzamide aromatic protons).
- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 415.3 for C19H14Cl2N2O2) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Similar benzamide analogs (e.g., N-hydroxymethylbenzamide derivatives) exhibit pH-dependent stability. At 25°C and ionic strength I = 1.0 (KCl), breakdown rates are catalyzed by hydronium ions (acidic conditions) and hydroxide ions (alkaline conditions). Stability testing should include:
Q. What solvents or formulations enhance solubility for biological assays?
- Polar aprotic solvents : DMSO (10–50 mM stock solutions).
- Co-solvents : 10% PEG-400 in PBS (prevents precipitation in aqueous media).
- Surfactants : 0.1% Tween-80 for in vitro assays requiring >100 µM concentrations.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological activity?
- Core modifications : Replace 6-methoxyquinolin-8-yl with substituted heterocycles (e.g., thiophene, imidazole) to assess binding affinity changes .
- Electron-withdrawing groups : Compare 2,4-dichloro vs. 3,4-dichloro substitution on benzamide for target selectivity (e.g., kinase inhibition).
- Pharmacophore mapping : Overlay with known HDAC inhibitors (e.g., benzofuranone derivatives) using molecular docking .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Q. How should contradictory data (e.g., in vitro activity vs. toxicity) be analyzed?
- Dose-response curves : Compare IC50 (e.g., antiparasitic activity) with LD50 (e.g., mitochondrial toxicity) using nonlinear regression.
- Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic liabilities .
- Controlled substances analogs : Cross-reference with structurally related opioids (e.g., AH-7921) to assess regulatory risks .
Q. What in vitro models are suitable for evaluating its efficacy against neglected diseases?
Q. How do regulatory considerations impact research on structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
